molecular formula C14H13NO3 B15049540 N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine

N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine

Cat. No.: B15049540
M. Wt: 243.26 g/mol
InChI Key: VQIZBHKIVMCESZ-UHFFFAOYSA-N
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Description

N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C14H13NO3. It is also known by its IUPAC name, 2-(4-methoxyphenoxy)benzaldehyde oxime . This compound is characterized by its solid physical form and a melting point range of 120-122°C .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-[[2-(4-methoxyphenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C14H13NO3/c1-17-12-6-8-13(9-7-12)18-14-5-3-2-4-11(14)10-15-16/h2-10,16H,1H3

InChI Key

VQIZBHKIVMCESZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 2-(4-methoxyphenoxy)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives from oxidation, amine derivatives from reduction, and substituted phenoxy compounds from nucleophilic substitution reactions.

Scientific Research Applications

N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-Methoxyphenoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable complexes with metal ions and participate in various redox reactions sets it apart from similar compounds.

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